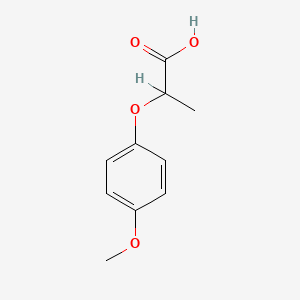

2-(4-Methoxyphenoxy)propanoic acid

Vue d'ensemble

Description

“2-(4-Methoxyphenoxy)propanoic acid” is a carboxylic acid and an aromatic ether . It has a molecular formula of C10H12O4 and a molecular weight of 196.20 g/mol . The IUPAC name for this compound is this compound .

Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the canonical SMILES notation: CC(C(=O)O)OC1=CC=C(C=C1)OC . This compound also has an InChIKey: MIEKOFWWHVOKQX-UHFFFAOYSA-N .Applications De Recherche Scientifique

Food Analysis : A method was developed for the determination of sodium 2-(4-methoxyphenoxy) propanoate in foods, utilizing solid-phase extraction and high-performance liquid chromatography (HPLC), highlighting its application in food safety and quality control (Ma Jian-min, 2014).

Sweetness Inhibition : The compound has been studied as a sweetness inhibitor, specifically its effect on the taste and temporal properties of various bitter-sweet stimuli. This suggests its potential application in modifying the flavor profile of food products (C. Johnson, G. Birch, D. Macdougall, 1994).

Taste Perception Studies : It has been used to understand regional variations in sweet suppression across different areas of the mouth, contributing to research in sensory perception and food science (A. R. Warnock, J. Delwiche, 2006).

Chemical Synthesis and Anti-inflammatory Research : New phenolic compounds have been synthesized from it, exploring its potential in anti-inflammatory applications (Xiaolei Ren et al., 2021).

Material Science : The compound has been used in the context of polybenzoxazine synthesis, indicating its role in the development of novel materials (Acerina Trejo-Machin et al., 2017).

Environmental Science : Its sorption properties, particularly in relation to soil and organic matter, have been studied, which is relevant for understanding its environmental impact and behavior (D. Werner, J. Garratt, G. Pigott, 2012).

Food Shelf Life and Texture Improvement : It has been applied in modifying the sweetness and improving the shelf life and texture of pound cake, demonstrating its practical application in food technology (Sung-kyu Lee et al., 2008).

Water Quality Monitoring : Methods have been developed for determining its presence in water samples, which is significant for environmental monitoring and safety (A. Nuhu et al., 2012).

Lignin Model Compound Metabolism : Its role as a lignin model compound has been investigated in bacterial metabolism studies, which can inform bioremediation and bioenergy research (R. Vicuña et al., 1987).

Phytotoxic and Mutagenic Effects : The phytotoxic and mutagenic effects of derivatives of this compound have been evaluated, providing insights into its potential ecological impact (A. Jităreanu et al., 2013).

Safety and Hazards

Mécanisme D'action

Target of Action

The primary target of 2-(4-Methoxyphenoxy)propanoic acid, also known as Na-PMP, is the sweet taste receptors located in the taste buds of the tongue . These receptors are responsible for the perception of sweetness in humans .

Mode of Action

Na-PMP acts as a competitive inhibitor of sweet taste . It binds to the sweet taste receptors, thereby reducing the ability of sweet substances to bind to these receptors . This results in a decrease in the perceived intensity of sweetness .

Biochemical Pathways

It is known that the perception of sweet taste involves multiple receptor types and transduction mechanisms . By inhibiting the sweet taste receptors, Na-PMP likely affects these pathways and mechanisms .

Result of Action

The main result of Na-PMP’s action is a reduction in the perceived intensity of sweetness . It effectively inhibits the sweetness response of all stimuli tested, reducing both sweetness intensity and persistence .

Action Environment

The action of Na-PMP can be influenced by various environmental factors. For example, the concentration of Na-PMP can affect its inhibitory effect on sweetness perception . Higher concentrations of Na-PMP result in a greater reduction in sweetness intensity . Furthermore, the presence of other substances, such as other sweeteners, can also influence the action of Na-PMP .

Analyse Biochimique

Biochemical Properties

The biochemical properties of 2-(4-Methoxyphenoxy)propanoic acid are intriguing. It has been found to reduce the sweet intensity ratings of 15 different sweeteners in mixtures . This suggests that this compound interacts with the receptors of these sweeteners, inhibiting their ability to elicit a sweet taste.

Cellular Effects

In terms of cellular effects, this compound has been found to have a significant impact on sweetness perception. It does not appear to have a direct effect on cell signaling pathways, gene expression, or cellular metabolism . Its role as a sweetness inhibitor suggests that it may influence cellular processes related to taste perception .

Molecular Mechanism

It is reported to exert its suppressive effect on sweet taste by a competitive mechanism . This suggests that it may bind to the same receptors as sweeteners, preventing them from eliciting a sweet taste.

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has been found to significantly block sweetness intensity for a range of sweeteners . This effect was observed both immediately and 30 seconds after a pre-rinse with the compound . This suggests that this compound may have long-term effects on sweetness perception .

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway for 2-(4-Methoxyphenoxy)propanoic acid involves the reaction of 4-methoxyphenol with epichlorohydrin to form glycidyl 4-methoxyphenyl ether, which is then reacted with chloroacetic acid to form 2-(4-Methoxyphenoxy)propanoic acid.", "Starting Materials": [ "4-methoxyphenol", "epichlorohydrin", "chloroacetic acid", "sodium hydroxide", "water", "diethyl ether" ], "Reaction": [ "Step 1: Dissolve 4-methoxyphenol in a mixture of water and sodium hydroxide.", "Step 2: Add epichlorohydrin to the mixture and stir for several hours at room temperature.", "Step 3: Extract the resulting glycidyl 4-methoxyphenyl ether with diethyl ether.", "Step 4: Dry the organic layer with anhydrous sodium sulfate and evaporate the solvent.", "Step 5: Dissolve the residue in a mixture of water and sodium hydroxide.", "Step 6: Add chloroacetic acid to the mixture and stir for several hours at room temperature.", "Step 7: Acidify the mixture with hydrochloric acid and extract the resulting 2-(4-Methoxyphenoxy)propanoic acid with diethyl ether.", "Step 8: Dry the organic layer with anhydrous sodium sulfate and evaporate the solvent to obtain the final product." ] } | |

Numéro CAS |

4276-74-8 |

Formule moléculaire |

C10H12O4 |

Poids moléculaire |

196.20 g/mol |

Nom IUPAC |

(2S)-2-(4-methoxyphenoxy)propanoic acid |

InChI |

InChI=1S/C10H12O4/c1-7(10(11)12)14-9-5-3-8(13-2)4-6-9/h3-7H,1-2H3,(H,11,12)/t7-/m0/s1 |

Clé InChI |

MIEKOFWWHVOKQX-ZETCQYMHSA-N |

SMILES isomérique |

C[C@@H](C(=O)O)OC1=CC=C(C=C1)OC |

SMILES |

CC(C(=O)O)OC1=CC=C(C=C1)OC |

SMILES canonique |

CC(C(=O)O)OC1=CC=C(C=C1)OC |

melting_point |

65 - 66 °C |

Description physique |

Solid |

Solubilité |

3129 mg/L @ 25 °C (est) |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Does the chirality of 2-(4-Methoxyphenoxy)propanoic acid play a role in its activity?

A: While the provided research doesn't directly address the influence of chirality on Na-PMP's sweetness-inhibiting effect, one study analyzes the chirality of this compound in roasted coffee beans. [] This suggests that the enantiomers might have different sensory properties or biological activities. Further research is needed to determine if the enantiomeric purity of Na-PMP affects its interaction with taste receptors and its overall efficacy as a sweetness inhibitor.

Q2: Are there regional differences in how effectively this compound suppresses sweetness perception?

A: Research indicates that the sweetness suppression by this compound can vary depending on the area of the tongue stimulated. [] Specifically, when this compound is present, the posterior tongue perceives aspartame as sweeter compared to the anterior tongue. This suggests potential differences in the distribution or sensitivity of sweet taste receptors across different regions of the tongue, influencing the regional efficacy of this compound as a sweetness inhibitor.

Q3: Beyond its taste-modifying properties, are there other applications for this compound?

A: While the provided research primarily focuses on the sensory aspects of this compound, its presence in roasted coffee beans [, ] suggests potential applications in the food industry beyond sweetness modification. It could contribute to the aroma profile of coffee or possess other unexplored functional properties. Further research is needed to fully understand its potential in food science and beyond.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

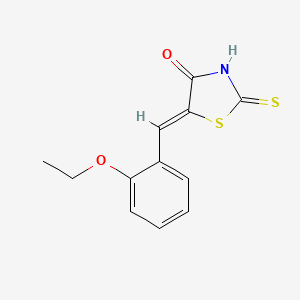

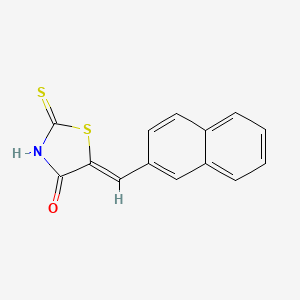

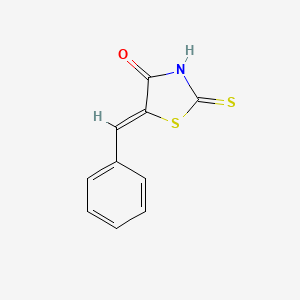

![(5Z)-5-[(2-hydroxynaphthalen-1-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B7764897.png)

![potassium;7,8,9,10-tetrahydro-6H-cyclohepta[b]quinoline-11-carboxylate](/img/structure/B7764929.png)

![(5Z)-5-[4-(difluoromethoxy)benzylidene]-2-sulfanyl-1,3-thiazol-4(5H)-one](/img/structure/B7764943.png)

![2-[(2E)-2-(2-bromobenzylidene)-1-(1,1-dioxido-1,2-benzothiazol-3-yl)hydrazinyl]ethanol](/img/structure/B7764964.png)

![ethyl 7-[4-(2-amino-2-oxoethoxy)-3-methoxyphenyl]-5-methyl-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B7764983.png)